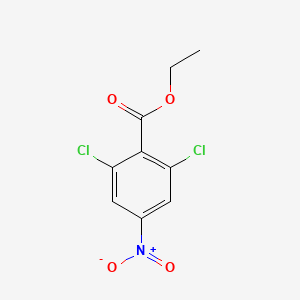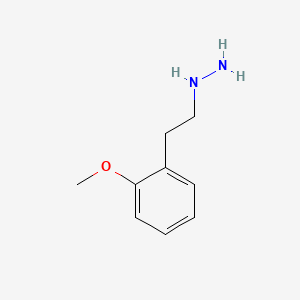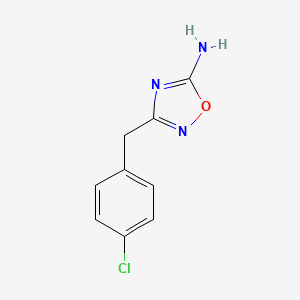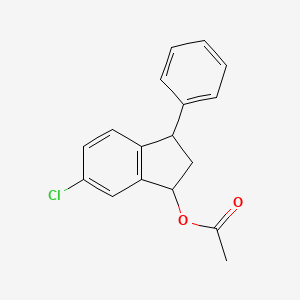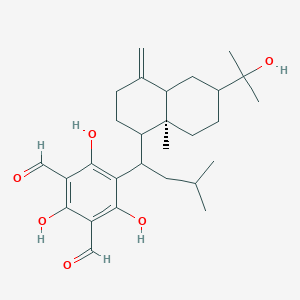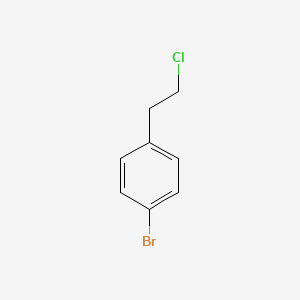
1-Bromo-4-(2-chloroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(2-chloroethyl)benzene is an organic compound with the molecular formula C8H8BrCl. It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 2-chloroethyl group is attached to the fourth carbon of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2-chloroethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-(2-chloroethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-chloroethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 4-(2-chloroethyl)phenol.
Electrophilic Substitution: The compound can undergo further substitution reactions on the benzene ring, such as nitration or sulfonation.
Oxidation: The 2-chloroethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Electrophilic Substitution: Nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Nucleophilic Substitution: 4-(2-chloroethyl)phenol
Electrophilic Substitution: Various substituted benzene derivatives
Oxidation: Corresponding aldehydes or carboxylic acids
Scientific Research Applications
1-Bromo-4-(2-chloroethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions involving halogenated aromatic compounds.
Medicine: Investigated for potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-chloroethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the 2-chloroethyl group can participate in substitution reactions, leading to the formation of various products. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which stabilize the intermediate species formed during reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chloro-4-ethylbenzene
- 4-Bromo-1,2-dimethylbenzene
- 4-Bromo-2-chlorotoluene
Uniqueness
1-Bromo-4-(2-chloroethyl)benzene is unique due to the presence of both bromine and 2-chloroethyl substituents on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in specific chemical reactions and applications .
Properties
CAS No. |
23386-17-6 |
|---|---|
Molecular Formula |
C8H8BrCl |
Molecular Weight |
219.50 g/mol |
IUPAC Name |
1-bromo-4-(2-chloroethyl)benzene |
InChI |
InChI=1S/C8H8BrCl/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6H2 |
InChI Key |
ZVPRASGPISZNTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


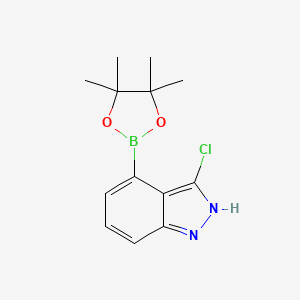
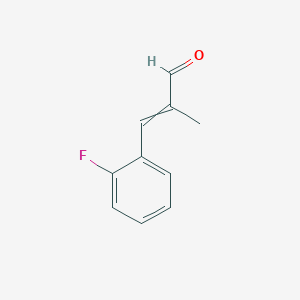
![Potassium imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B12437845.png)

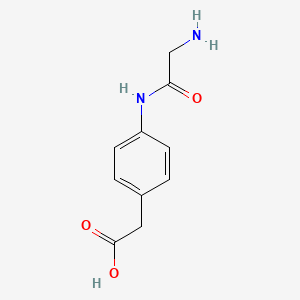
![(1S,2R,10S,14S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol](/img/structure/B12437853.png)
![Methyl (1S,5R,7S)-5,7-dihydroxy-7-methyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-1H,4AH,5H,6H,7AH-cyclopenta[C]pyran-4-carboxylate](/img/structure/B12437854.png)
